2-Methyl-4-phenyl-1H-imidazole

描述

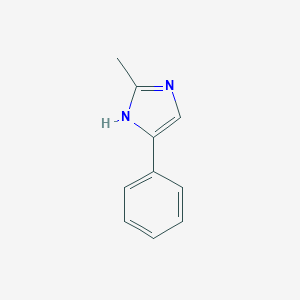

2-Methyl-4-phenyl-1H-imidazole (CAS: 13739-48-5, molecular formula: C₁₀H₁₀N₂) is a substituted imidazole derivative characterized by a methyl group at position 2 and a phenyl group at position 4 of the imidazole ring.

Synthesis: A high-yield (96%) synthesis route involves a regioselective annulation reaction between β-enaminones and N-sulfonyl triazoles under optimized conditions, producing a white crystalline solid .

Physical Properties: Conflicting melting points are reported: 257–259°C in a catalyst study and 57–59°C in a synthetic protocol . This discrepancy may arise from differences in crystallization conditions, polymorphic forms, or purity levels.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Types of Reactions: 2-Methyl-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles .

科学研究应用

2-Methyl-4-phenyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other functional materials

作用机制

The mechanism of action of 2-Methyl-4-phenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as indoleamine 2,3-dioxygenase, which plays a role in immune response regulation . Additionally, it can interact with cellular receptors and signaling pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

4-Methyl-2-phenyl-1H-imidazole (CAS: 827-43-0)

- Structure : Methyl and phenyl groups occupy positions 4 and 2, respectively, reversing substituent positions compared to 2-methyl-4-phenyl-1H-imidazole.

- Impact : Positional isomerism affects electronic properties and intermolecular interactions. The phenyl group at position 2 may enhance π-π stacking interactions compared to position 4 .

Substituent Variations

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

- Structure : Incorporates fluorine (electron-withdrawing) and methoxy (electron-donating) groups on phenyl substituents, with additional methyl groups at positions 4 and 3.

- Properties : The fluorine atom increases lipophilicity (logP), while the methoxy group enhances solubility in polar solvents. Such derivatives are explored for optical applications due to extended conjugation .

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

- Structure : A trifluoromethyl group at position 5 and methoxyphenyl at position 2.

- Properties : The trifluoromethyl group significantly increases molecular weight (242.20 g/mol) and logP (2.6), making it more hydrophobic than the parent compound .

Key Observations :

- Cascade annulation (e.g., ) offers higher regioselectivity and yields compared to classical condensation methods.

- Substituents like nitro or chloromethyl require specialized reagents (e.g., SOCl₂ for chlorination ).

Physicochemical Properties

Key Observations :

生物活性

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazole family, which is known for its diverse biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2. The structure features a five-membered imidazole ring with a methyl group at the second position and a phenyl group at the fourth position. This unique substitution pattern contributes to its distinct reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. IDO is a target for cancer therapy due to its role in immune suppression .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

A study explored the structure-based development of phenyl-imidazole derivatives, including this compound. It was found that modifications to the imidazole ring enhanced binding affinity to IDO, resulting in improved inhibition compared to earlier derivatives . -

Antimicrobial Efficacy :

In vitro studies demonstrated that this compound showed significant activity against Candida albicans and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentrations (MIC) were reported at levels comparable to established antifungal agents . -

Anticancer Activity :

Research involving various cancer cell lines revealed that this compound could induce cell cycle arrest and apoptosis. In one study, it was shown to inhibit proliferation in breast cancer cells by modulating key signaling pathways involved in cell survival and death .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-phenyl-1H-imidazole, and what analytical methods validate its purity and structure?

- Methodology : The compound is typically synthesized via condensation reactions involving substituted benzaldehydes, ammonium acetate, and methylamine derivatives under reflux conditions in solvents like acetic acid or ethanol. Key steps include cyclization and purification via recrystallization or column chromatography. Structural validation employs 1H/13C NMR (to confirm aromatic protons and substituents), IR spectroscopy (to identify NH/CH stretches), and elemental analysis (to verify stoichiometry). For example, derivatives in and were synthesized using similar protocols and characterized with these techniques .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker Kappa APEXII CCD) with Mo-Kα radiation. Structure solution uses direct methods (e.g., SHELXS), and refinement employs SHELXL to optimize atomic coordinates and thermal parameters. Metrics like R-factor (<0.05) and data-to-parameter ratios (>12:1) ensure reliability (see , and 13 for analogous imidazole structures). Hydrogen-bonding networks are mapped using tools like Mercury .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Discrepancies often arise from solvent effects, tautomerism, or impurities. Standardize conditions: use deuterated solvents (DMSO-d6 or CDCl3) and control temperature during NMR acquisition. Cross-validate with computational NMR (DFT calculations at the B3LYP/6-31G* level) to predict chemical shifts. For example, resolved ambiguities in benzimidazole derivatives by comparing experimental and computed spectra .

Q. What strategies improve synthetic yield in multi-step reactions involving this compound?

- Methodology : Optimize catalyst systems (e.g., montmorillonite K10 for acid catalysis) and solvent polarity (DMF for polar intermediates). Monitor reaction progress via TLC or HPLC. For challenging steps (e.g., Suzuki couplings), use Pd(PPh3)4 and degassed solvents. highlights TDAE (tetrakis(dimethylamino)ethylene) as a key reagent for nitroimidazole functionalization .

Q. How do hydrogen-bonding motifs influence the solid-state properties of this compound?

- Methodology : Analyze SCXRD data to identify graph-set patterns (e.g., R2²(8) dimers via N–H···N bonds). Use Etter’s rules to predict packing motifs. For instance, and show that imidazole-thione derivatives form chains via S···H interactions, which could analogously apply to this compound .

Q. What computational approaches predict the reactivity of this compound in biological or catalytic systems?

- Methodology : Perform docking studies (AutoDock Vina) to assess binding affinity with enzymes (e.g., cytochrome P450). Use DFT (Gaussian 09) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. and applied similar methods to evaluate benzimidazole derivatives as kinase inhibitors .

属性

IUPAC Name |

2-methyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMIILSQQVFWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344047 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-48-5 | |

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。